5-Bromo-2-fluoro-3-(trifluoromethyl)phenol
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring
Mechanism of Action
Target of Action
The targets of phenolic compounds can vary widely depending on their specific structure and functional groups. They can interact with a variety of proteins, enzymes, and cellular structures. For instance, some phenolic compounds are known to interact with enzymes involved in oxidative stress responses .
Mode of Action
The mode of action of phenolic compounds can also be diverse. They may act as antioxidants, enzyme inhibitors, receptor agonists or antagonists, or disruptors of cell membrane integrity. The presence of the bromo, fluoro, and trifluoromethyl groups on the phenol could potentially influence its reactivity and interactions with biological targets .
Biochemical Pathways
Phenolic compounds can influence many biochemical pathways. For example, they may affect the pathways involved in oxidative stress, inflammation, cell cycle regulation, and apoptosis. The specific pathways affected by “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets .
Pharmacokinetics
The pharmacokinetics of phenolic compounds can be influenced by factors such as their solubility, stability, and metabolism. They may be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine or feces. The presence of halogen groups can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The cellular and molecular effects of phenolic compounds can include changes in cell viability, induction of apoptosis, changes in gene expression, and modulation of signal transduction pathways. The specific effects of “this compound” would depend on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of phenolic compounds. For example, the pH can affect the ionization state of the phenol group, potentially influencing its reactivity and interactions with biological targets .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-3-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes often involve the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with proteins, affecting their tertiary structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, is a key aspect of its mechanism of action. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition . At higher doses, toxic or adverse effects can be observed, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound can influence the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its presence in the cytoplasm versus the nucleus can lead to different biochemical outcomes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, endoplasmic reticulum, or nucleus can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fl
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGZWFVMPQUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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